molecular formula C18H23N3 B5101521 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine

1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B5101521
M. Wt: 281.4 g/mol
InChI Key: DEUWKMCPHWSCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine, also known as DMPP, is a chemical compound that has been widely studied in the field of neuroscience and pharmacology. It is a piperazine derivative that has been found to have potential therapeutic applications for various neurological disorders.

Mechanism of Action

1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of this receptor has been linked to the regulation of mood, anxiety, and stress. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has also been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to have a low affinity for other serotonin receptors, which may contribute to its selectivity for the 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to be a selective agonist for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, anxiety, and stress. However, 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in certain experimental conditions.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine in the treatment of neurological disorders. Future studies may focus on optimizing the synthesis method of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine, investigating its pharmacokinetics and pharmacodynamics, and exploring its potential use in combination with other drugs for the treatment of depression, anxiety, and schizophrenia. Additionally, further studies may investigate the potential role of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine in the regulation of other neurotransmitters and receptors involved in neurological disorders.

Synthesis Methods

1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine can be synthesized by reacting 2,5-dimethylbenzaldehyde with 3-pyridinemethanamine in the presence of sodium triacetoxyborohydride. This reaction results in the formation of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine as a white crystalline powder with a melting point of 142-144°C.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has also been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-15-5-6-16(2)18(12-15)21-10-8-20(9-11-21)14-17-4-3-7-19-13-17/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUWKMCPHWSCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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